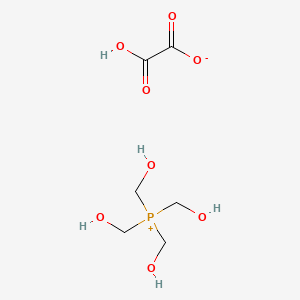
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. The former is an anion derived from oxalic acid, while the latter is an organophosphorus compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate involves the deprotonation of oxalic acid, resulting in the formation of the hydrogenoxalate anion . Tetrakis(hydroxymethyl)phosphanium can be synthesized by reacting phosphine with formaldehyde in the presence of a base .
Industrial Production Methods
In industrial settings, the production of tetrakis(hydroxymethyl)phosphanium often involves the use of large-scale reactors where phosphine and formaldehyde are reacted under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphorus-containing compounds.
Substitution: The hydroxyl groups in tetrakis(hydroxymethyl)phosphanium can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield simpler phosphonium salts .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has applications in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of fire-retardant materials and as a microbiocide in water systems
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include oxidative stress pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of oxalate.
Hydrogenoxalate: The anion form of oxalic acid, similar in structure to 2-hydroxy-2-oxoacetate.
Uniqueness
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is unique due to its combination of properties from both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
53211-22-6 |
|---|---|
Molekularformel |
C6H13O8P |
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H12O4P.C2H2O4/c5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h5-8H,1-4H2;(H,3,4)(H,5,6)/q+1;/p-1 |
InChI-Schlüssel |
AEHUAZHMBGNFSC-UHFFFAOYSA-M |
Kanonische SMILES |
C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


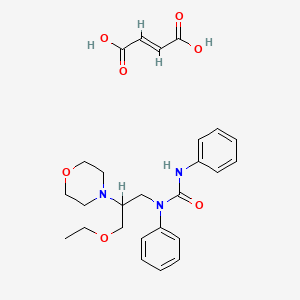
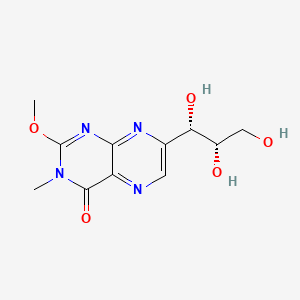
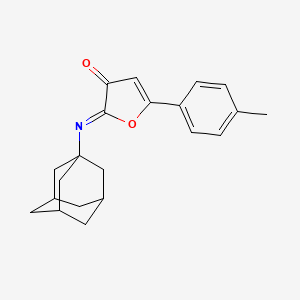
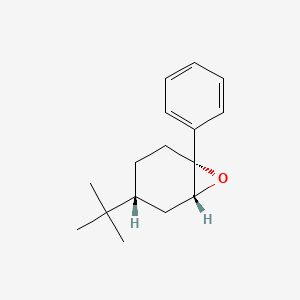

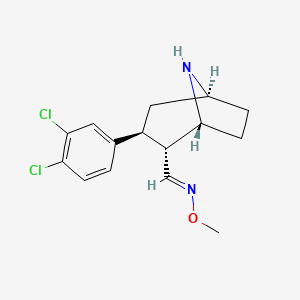
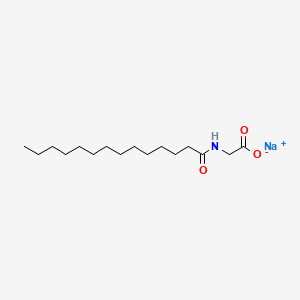
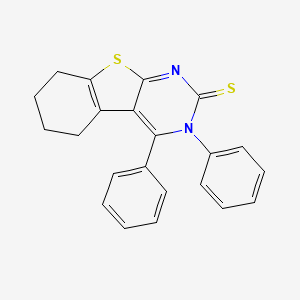
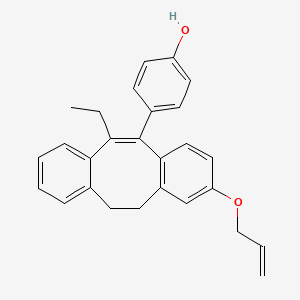
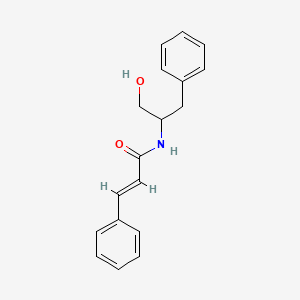
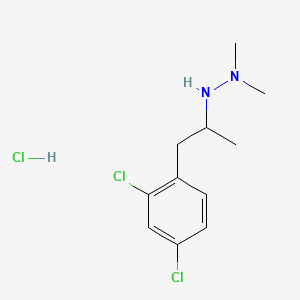
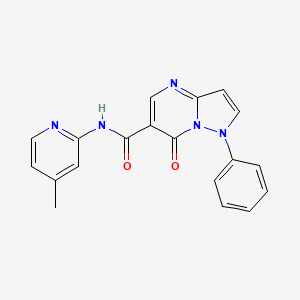

![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
